molecular formula C14H19N3O4 B5396404 N-[(4-acetylmorpholin-2-yl)methyl]-2-(pyridin-3-yloxy)acetamide

N-[(4-acetylmorpholin-2-yl)methyl]-2-(pyridin-3-yloxy)acetamide

Cat. No. B5396404
M. Wt: 293.32 g/mol
InChI Key: IHTKKVVPFCSASZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-acetylmorpholin-2-yl)methyl]-2-(pyridin-3-yloxy)acetamide, also known as AMPAKINE CX-546, is a chemical compound that has been widely studied for its potential use in the treatment of cognitive disorders. This compound belongs to a class of drugs known as ampakines, which are known to enhance the activity of the AMPA receptor, a type of glutamate receptor that is involved in learning and memory processes.

Mechanism of Action

The mechanism of action of N-[(4-acetylmorpholin-2-yl)methyl]-2-(pyridin-3-yloxy)acetamide CX-546 involves the enhancement of the activity of the AMPA receptor, which is involved in synaptic plasticity and learning and memory processes. This results in an increase in the strength of synaptic connections, which is thought to underlie the cognitive-enhancing effects of this compound.
Biochemical and Physiological Effects:
Studies have shown that N-[(4-acetylmorpholin-2-yl)methyl]-2-(pyridin-3-yloxy)acetamide CX-546 enhances cognitive function and memory in animal models, and may also have neuroprotective effects. This compound has also been shown to increase the release of acetylcholine and dopamine in the brain, which are neurotransmitters that are involved in cognitive processes.

Advantages and Limitations for Lab Experiments

The advantages of using N-[(4-acetylmorpholin-2-yl)methyl]-2-(pyridin-3-yloxy)acetamide CX-546 in lab experiments include its ability to enhance cognitive function and memory, as well as its potential neuroprotective effects. However, one limitation of using this compound is that it may have off-target effects on other neurotransmitter systems, which could complicate data interpretation.

Future Directions

There are several potential future directions for research on N-[(4-acetylmorpholin-2-yl)methyl]-2-(pyridin-3-yloxy)acetamide CX-546. One area of interest is the development of more potent and selective ampakines that can enhance cognitive function without producing off-target effects. Another area of interest is the investigation of the potential use of this compound in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Finally, further research is needed to fully understand the mechanisms underlying the cognitive-enhancing and neuroprotective effects of N-[(4-acetylmorpholin-2-yl)methyl]-2-(pyridin-3-yloxy)acetamide CX-546.

Synthesis Methods

The synthesis of N-[(4-acetylmorpholin-2-yl)methyl]-2-(pyridin-3-yloxy)acetamide CX-546 involves a multi-step process that begins with the reaction of 3-pyridylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(4-acetylmorpholin-2-ylmethyl)amine to form the amide intermediate, which is subsequently reacted with 3-hydroxybenzyl alcohol to form the final product.

Scientific Research Applications

N-[(4-acetylmorpholin-2-yl)methyl]-2-(pyridin-3-yloxy)acetamide CX-546 has been the subject of extensive scientific research due to its potential use in the treatment of cognitive disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). Studies have shown that this compound enhances cognitive function and memory in animal models, and may also have neuroprotective effects.

properties

IUPAC Name

N-[(4-acetylmorpholin-2-yl)methyl]-2-pyridin-3-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-11(18)17-5-6-20-13(9-17)8-16-14(19)10-21-12-3-2-4-15-7-12/h2-4,7,13H,5-6,8-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTKKVVPFCSASZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCOC(C1)CNC(=O)COC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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